molecular formula C9H12ClNO B1623048 2-(3-Chloro-benzylamino)-ethanol CAS No. 64834-59-9

2-(3-Chloro-benzylamino)-ethanol

Cat. No. B1623048
CAS RN: 64834-59-9
M. Wt: 185.65 g/mol
InChI Key: IFPPTFSQAJZOCG-UHFFFAOYSA-N
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Description

2-(3-Chloro-benzylamino)-ethanol, also known as 3-Chlorobenzylamine, is a chemical compound that is commonly used in scientific research. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound is widely used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

CO2 Capture Efficiency

A study on the CO2 absorption capabilities of solvent-free alkanolamines, including 2-(benzylamino)ethanol, revealed these compounds react with CO2 at moderate temperatures to form liquid carbonated species without the need for additional solvents. These solvent-free amines demonstrated CO2 capture efficiencies greater than 90% in both batch experiments and continuous cycles of absorption-desorption, highlighting their potential advantage over aqueous solutions like monoethanolamine (MEA) in CO2 capture processes (Barzagli, Mani, & Peruzzini, 2016).

Selective Guest Binding by Porous Frameworks

Research on a porous Zinc(II)−Benzenetricarboxylate network demonstrated its ability to selectively bind guest molecules, including ethanol, within its framework. The study provides insights into the design of materials for selective molecular inclusions, which could have applications in targeted substance delivery or filtration (Yaghi, Davis, Li, & Li, 1997).

Benzylation of Alcohols

A bench-stable pyridinium salt has been developed for the benzylation of a wide range of alcohols into benzyl ethers upon warming, offering a practical and efficient method for the modification of alcohol functional groups (Poon & Dudley, 2006).

Carbonylation via Alcohol Dehydrogenation

The reaction of 2-{2-(benzo[1,3]dioxol-5-yl)-diaz}-4-methylphenol with ruthenium complexes in ethanol highlighted the potential for carbonylation via in situ ethanol dehydrogenation. This process was observed to result in the generation of CO through metal-assisted ethanol oxidation, offering a novel pathway for the synthesis of carbonylated compounds (Roy et al., 2020).

properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPTFSQAJZOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405676
Record name 2-(3-Chloro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-benzylamino)-ethanol

CAS RN

64834-59-9
Record name 2-(3-Chloro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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